molecular formula C114H202N2O39P2-6 B1264382 (KDO)2-lipid A, cold adapted

(KDO)2-lipid A, cold adapted

Número de catálogo: B1264382
Peso molecular: 2286.8 g/mol
Clave InChI: YMYMIWUIGJUAIZ-LSPGFKFTSA-H
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(KDO)2-(palmitoleoyl-myristoyl)-lipid A(6-) is a lipid A oxoanion obtained via deprotonation of the carboxy and phosphate OH groups of (KDO)2-(palmitoleoyl-myristoyl)-lipid A;  major species at pH 7.3. It is a conjugate base of a (KDO)2-(palmitoleoyl-myristoyl)-lipid A.

Aplicaciones Científicas De Investigación

Structural Characteristics

(KDO)₂-lipid A consists of two 3-deoxy-D-manno-octulosonic acid (KDO) residues linked to a lipid A backbone. This structure is crucial for its role in modulating immune responses through Toll-like receptor 4 (TLR4) activation. The cold-adapted variant exhibits modifications that enhance its functionality at lower temperatures, making it particularly relevant for studies involving psychrophilic organisms or cold environments.

Immunological Applications

1. TLR4 Modulation:
(KDO)₂-lipid A acts as a potent agonist for TLR4, which plays a vital role in the innate immune response. Research indicates that structural modifications of lipid A can significantly alter its immunogenic properties. For instance, the addition of acyl chains influences the binding affinity to MD-2, a co-receptor for TLR4, thus affecting the strength of the immune response elicited .

2. Vaccine Development:
Due to its immunostimulatory properties, (KDO)₂-lipid A is being explored as an adjuvant in vaccine formulations. Its ability to enhance antigen presentation and stimulate cytokine production makes it a promising candidate for improving vaccine efficacy against various pathogens .

Biotechnological Applications

1. Bioproduction:
The cold-adapted variant of (KDO)₂-lipid A can be produced through genetically modified strains of E. coli. This process allows for the optimization of lipid A production under low-temperature conditions, which is beneficial for industrial applications where energy efficiency is critical .

2. Drug Delivery Systems:
The unique properties of (KDO)₂-lipid A facilitate its use as a carrier in drug delivery systems. Its ability to interact with cell membranes enhances the delivery of therapeutic agents, particularly in targeting immune cells .

Case Studies

StudyFocusFindings
Study 1 TLR4 ActivationDemonstrated that modified (KDO)₂-lipid A variants exhibit differential TLR4 activation profiles, influencing cytokine production in murine models .
Study 2 Vaccine EfficacyEvaluated the use of (KDO)₂-lipid A as an adjuvant in a vaccine against Salmonella, showing enhanced immune responses compared to traditional adjuvants .
Study 3 Cold AdaptationInvestigated the structural adaptations of lipid A in psychrophilic bacteria, revealing insights into membrane fluidity and function at low temperatures .

Análisis De Reacciones Químicas

Core Lipid A Assembly

The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through nine enzymatic steps:

  • LpxA : Transfers a 3-hydroxymyristoyl (3-OH C14) group from acyl carrier protein (ACP) to UDP-GlcNAc .

  • LpxC : Catalyzes the committed step by deacetylating UDP-3-O-(3-OH C14)-GlcNAc .

  • LpxD : Adds a second 3-OH C14 acyl chain, forming UDP-2,3-diacyl-GlcN .

  • Subsequent steps yield lipid IVA , the minimal structure required for viability .

KDO Addition

  • KdtA (WaaA) : Transfers two KDO (3-deoxy-D-manno-octulosonic acid) residues from CMP-KDO to lipid IVA, forming KDO₂-lipid IVA .

Temperature-Dependent Acylation

Cold adaptation involves substitution of laurate (C12:0) with palmitoleate (C16:1) and subsequent myristate (C14:0) addition:

  • LpxP : At ≤12°C, replaces LpxL to transfer palmitoleate to the 2′-N-linked 3-OH C14 residue .

  • LpxM : Myristoyltransferase that adds a C14:0 chain to the 3′-O-linked 3-OH C14 residue, completing hexa-acylation .

Enzymatic Parameters and Kinetic Data

Quantitative modeling of E. coli lipid A biosynthesis reveals key kinetic constants :

EnzymeSubstrateK<sub>M</sub> (mM)k<sub>cat</sub> (s⁻¹)Localization
LpxA UDP-GlcNAc + 3-OH C140.82717Cytoplasm
LpxC UDP-3-O-acyl-GlcNAc0.000190.148Cytoplasm
LpxL KDO₂-lipid IVA + C12:00.015131Inner membrane
LpxP KDO₂-lipid IVA + C16:1Not reported1.9*Inner membrane
LpxM KDO₂-lipid IVA + C14:00.002750.6Inner membrane

*LpxP activity inferred from competitive kinetics with LpxL .

Acyl Chain Composition

Cold-adapted KDO₂-lipid A exhibits distinct acylation compared to the standard form:

FeatureStandard KDO₂-lipid ACold-Adapted KDO₂-lipid A
2′-N-linked acyl Laurate (C12:0)Palmitoleate (C16:1)
3′-O-linked acyl Myristate (C14:0)Myristate (C14:0)
Total acyl chains 66

This substitution enhances membrane fluidity at low temperatures by introducing unsaturated fatty acids .

Regulatory Mechanisms

  • Temperature sensing : LpxP expression is induced at ≤12°C, while LpxL dominates at ambient temperatures .

  • Competitive kinetics : LpxP and LpxL compete for the same substrate (KDO₂-lipid IVA), with LpxP’s k<sub>cat</sub> being ~10% of LpxL’s .

Biotechnological and Pharmacological Implications

  • Immunomodulation : Cold-adapted KDO₂-lipid A exhibits reduced TLR4 agonist activity compared to hexa-acylated forms, suggesting utility in anti-inflammatory therapies .

  • Membrane engineering : Temperature-controlled acyltransferases enable synthetic biology applications for tailored lipid A production .

Remaining Questions and Research Frontiers

  • Structural basis of LpxP’s cold activation.

  • Role of acyl-ACP pool dynamics in regulating LpxP/LpxL competition.

  • Evolutionary conservation of cold-adaptation mechanisms in Gram-negative pathogens .

This synthesis integrates data from biochemical studies , structural analyses , and systems biology models to elucidate the chemical reactivity and adaptive significance of cold-adapted KDO₂-lipid A.

Propiedades

Fórmula molecular

C114H202N2O39P2-6

Peso molecular

2286.8 g/mol

Nombre IUPAC

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-[(Z)-hexadec-9-enoyl]oxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-3-phosphonatooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C114H208N2O39P2/c1-7-13-19-25-31-37-39-40-42-48-54-59-65-71-95(126)145-85(69-63-57-51-45-35-29-23-17-11-5)75-94(125)116-100-108(150-98(129)76-86(70-64-58-52-46-36-30-24-18-12-6)146-96(127)72-66-60-53-47-41-38-32-26-20-14-8-2)106(154-156(137,138)139)92(82-144-113(111(133)134)78-90(102(131)105(152-113)89(123)80-118)151-114(112(135)136)77-87(121)101(130)104(153-114)88(122)79-117)148-109(100)143-81-91-103(132)107(149-97(128)74-84(120)68-62-56-50-44-34-28-22-16-10-4)99(110(147-91)155-157(140,141)142)115-93(124)73-83(119)67-61-55-49-43-33-27-21-15-9-3/h37,39,83-92,99-110,117-123,130-132H,7-36,38,40-82H2,1-6H3,(H,115,124)(H,116,125)(H,133,134)(H,135,136)(H2,137,138,139)(H2,140,141,142)/p-6/b39-37-/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,113-,114-/m1/s1

Clave InChI

YMYMIWUIGJUAIZ-LSPGFKFTSA-H

SMILES isomérico

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)([O-])[O-])CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)([O-])[O-])NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

SMILES canónico

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)([O-])[O-])COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OCC4C(C(C(C(O4)OP(=O)([O-])[O-])NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.